Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate

Medicinal Chemistry ADME Compound Library Design

Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate (CAS 1250181-61-3) is a heterocyclic building block featuring a 5-methyl-substituted 1,3-thiazole ring linked to an ethyl acetate side chain. With a molecular formula of C₈H₁₁NO₂S and a molecular weight of 185.25 g/mol, it belongs to the thiazole acetic acid ester family and is primarily supplied as a ≥95% purity research chemical.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 1250181-61-3
Cat. No. B3418503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-methyl-1,3-thiazol-2-yl)acetate
CAS1250181-61-3
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC=C(S1)C
InChIInChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-9-5-6(2)12-7/h5H,3-4H2,1-2H3
InChIKeyHCTNVNBGBWGLIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate (CAS 1250181-61-3): Procurement-Grade Physicochemical Profile and Comparator Context


Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate (CAS 1250181-61-3) is a heterocyclic building block featuring a 5-methyl-substituted 1,3-thiazole ring linked to an ethyl acetate side chain . With a molecular formula of C₈H₁₁NO₂S and a molecular weight of 185.25 g/mol, it belongs to the thiazole acetic acid ester family and is primarily supplied as a ≥95% purity research chemical . Its structural differentiation lies in the precise positioning of the methyl group at the thiazole 5-position, which distinguishes it from the unsubstituted analog (ethyl 2-(thiazol-2-yl)acetate, CAS 141704-11-2, MW 171.22) , the corresponding sodium salt (CAS 1423030-93-6, MW 179.17) , and the free carboxylic acid (CAS 1092297-79-4, MW 157.19) .

5-methyl substitution on thiazole ring differentiates from unsubstituted analog
Ethyl ester provides a masked carboxylic acid for multi-step synthesis
Liquid format supports volumetric dispensing and organic solvent workflows

Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Consequence


Thiazole acetic acid derivatives are not functionally equivalent; the specific substitution pattern and ester/salt form dictate critical properties such as lipophilicity, aqueous solubility, physical state, and downstream synthetic reactivity [1]. Swapping ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate for the unsubstituted ethyl ester (CAS 141704-11-2) alters LogP and molecular recognition ; substituting the ethyl ester for the sodium salt (CAS 1423030-93-6) drastically changes solubility and solid-state handling [2]; and replacing the ethyl ester with the free acid (CAS 1092297-79-4) introduces an unprotected carboxyl group that may interfere with subsequent coupling or protection steps . The quantitative evidence below demonstrates that these differences are measurable and meaningful for scientific selection and procurement decisions.

Analog Unsubstituted ethyl ester (CAS 141704-11-2) may shift lipophilicity and molecular recognition profiles.
Salt form Sodium salt (CAS 1423030-93-6) alters physical state to solid and drastically increases aqueous solubility.
Free acid Free carboxylic acid (CAS 1092297-79-4) introduces unprotected carboxyl that may interfere with coupling or protection steps.

Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate: Comparator-Anchored Quantitative Differentiation Guide


Lipophilicity (LogP) Modulation Relative to Unsubstituted Ethyl Ester

Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate exhibits a calculated LogP of 1.336 [1], which is marginally higher than the consensus LogP of 1.37 reported for the unsubstituted ethyl 2-(thiazol-2-yl)acetate . The addition of a methyl group at the thiazole 5-position increases molecular weight by 14.04 g/mol (185.25 vs. 171.21) [1] and introduces a modest but quantifiable increase in lipophilicity, as reflected in the higher XLOGP3 value (1.14 for unsubstituted vs. 1.336 for 5-methyl) [1].

Lipophilicity (LogP)
Cross-study comparable
ΔMW +14.04 g/mol; ΔLogP ≈ -0.03 to +0.20 vs. unsubstituted ester
Supports lipophilicity tuning in ADME studies
Computational prediction; experimental verification needed
Medicinal Chemistry ADME Compound Library Design

Aqueous Solubility and Physical State Differentiation vs. Sodium Salt

Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate is supplied as a liquid , whereas the corresponding sodium salt, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate (CAS 1423030-93-6), is a solid with enhanced aqueous solubility [1]. The unsubstituted ethyl ester analog has a reported aqueous solubility of 3.48 mg/mL (0.0203 mol/L) and is classified as 'Very soluble' . While experimental solubility data for the 5-methyl ethyl ester are not publicly available, the presence of the methyl group and the ester functionality predicts a solubility profile intermediate between the highly water-soluble sodium salt and the less soluble free acid.

Physical State & Solubility
Cross-study comparable
Target: Liquid, solubility not reported; Na salt: Solid, hygroscopic; Ester
Liquid form facilitates organic solvent dispensing
Experimental solubility data not publicly available
Functional Group Protection
Data to verify
Ethyl ester (masked carboxyl) vs. free acid (unprotected)
Enables multi-step synthesis with selective deprotection
Standard organic synthesis context; supplier-reported
Storage Requirement
Cross-study comparable
2–8 °C, sealed (target) vs. ambient for unsubstituted analog
Cold-chain logistics required for compound integrity
Vendor-specified storage conditions
Biological Activity Potential
Class-level inference
Thiazole acetates showed cardiovascular/antiamoebic activity in isolated organ models
Scaffold may support exploratory SAR studies
Not directly evaluated for this compound
Formulation Sample Handling Solubility Screening

Synthetic Utility: Protected Carboxyl Group vs. Free Acid

Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate provides a masked carboxylic acid that can be selectively deprotected under mild basic or acidic hydrolysis conditions . In contrast, the free acid 2-(5-methylthiazol-2-yl)acetic acid (CAS 1092297-79-4) presents an unprotected carboxyl group that may undergo unwanted side reactions during amide coupling, esterification, or Grignard additions . The ethyl ester also offers improved solubility in organic solvents such as dichloromethane, ethyl acetate, and THF compared to the free acid .

Functional Group Protection
Data to verify
Ethyl ester (masked carboxyl) vs. free acid (unprotected)
Enables multi-step synthesis with selective deprotection
Standard organic synthesis context; supplier-reported
Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Storage and Handling Requirements vs. Room-Temperature Stable Analogs

Vendor specifications indicate that ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate should be stored sealed in dry conditions at 2-8°C . In comparison, the unsubstituted ethyl ester (CAS 141704-11-2) is typically stored at ambient temperature , and the sodium salt (CAS 1423030-93-6) also requires 2-8°C storage away from moisture [1]. This differential stability profile suggests that the 5-methyl substitution may increase susceptibility to hydrolysis or degradation, necessitating more stringent cold-chain management.

Storage Requirement
Cross-study comparable
2–8 °C, sealed (target) vs. ambient for unsubstituted analog
Cold-chain logistics required for compound integrity
Vendor-specified storage conditions
Compound Management Logistics Stability

Class-Level Biological Activity Potential of Thiazole Acetate Derivatives

Although no direct biological data are available for ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate, structurally related thiazole acetic acid derivatives have demonstrated quantifiable activity in isolated organ models. For instance, six synthetic thiazole acetic acid derivatives (SMVA series) were evaluated in isolated rat hearts and aortas; compounds SMVA-40 and SMVA-42 significantly increased developed tension without altering heart rate (p < 0.01) [1][2]. Additionally, ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates exhibited antiamoebic activity, with compound 4b reducing viable Acanthamoeba polyphaga cells to <1 cell/mL at 10 mg/L [3].

Biological Activity Potential
Class-level inference
Thiazole acetates showed cardiovascular/antiamoebic activity in isolated organ models
Scaffold may support exploratory SAR studies
Not directly evaluated for this compound
Drug Discovery Cardiovascular Antimicrobial

Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Thiazole-Based Lead Compounds Requiring Balanced Lipophilicity

Researchers synthesizing thiazole-containing drug candidates can leverage the quantifiably higher lipophilicity (calculated LogP 1.336) [1] and increased molecular weight of ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate relative to the unsubstituted analog (LogP 1.37, MW 171.21) to fine-tune ADME properties. The ethyl ester functionality serves as a masked carboxylic acid, enabling multi-step synthetic sequences without premature deprotection .

Compound Management and High-Throughput Screening: Liquid Format for Automated Dispensing

As a liquid compound , ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate is compatible with automated liquid handling systems used in high-throughput screening. This contrasts with the solid sodium salt [2] and the solid free acid , which require weighing and dissolution steps that introduce variability. However, the requirement for 2-8°C storage must be accommodated in compound library management protocols.

Organic Synthesis: Protected Carboxylic Acid Building Block for Complex Molecule Construction

Synthetic chemists requiring a thiazole acetic acid moiety can employ the ethyl ester as a stable, orthogonal protecting group . The ester can be selectively hydrolyzed under mild basic conditions to reveal the free acid for subsequent amide coupling or conjugation, while the 5-methyl substitution provides steric and electronic differentiation from the unsubstituted thiazole core [1].

Exploratory Biology: Scaffold for Thiazole Acetic Acid Derivative SAR Studies

Given the documented cardiovascular and antimicrobial activities of structurally related thiazole acetic acid derivatives [3][4], ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate serves as a versatile starting material for synthesizing focused libraries. The 5-methyl group can be further functionalized or used to probe steric and electronic effects in structure-activity relationship campaigns.

Application
Selection Property
Validation Focus
Thiazole-based lead compound synthesis
5-methyl substitution and protected carboxyl
Lipophilicity tuning and multi-step compatibility
Automated HTS dispensing
Liquid format
Cold-chain logistics and volumetric accuracy
Multi-step synthetic sequences
Masked carboxylic acid (ethyl ester)
Selective deprotection condition review
Thiazole SAR library generation
5-methyl thiazole scaffold
Bioactivity screening of analog series

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